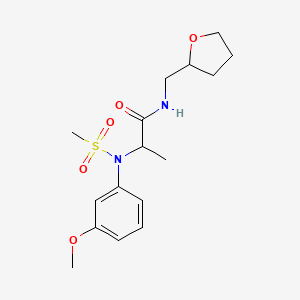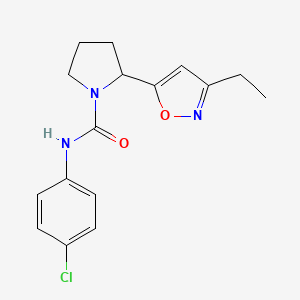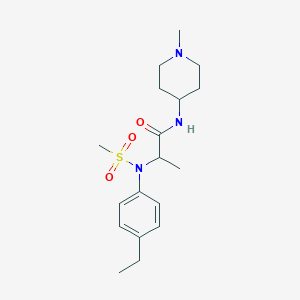![molecular formula C16H19N3O3S B4461577 3-methyl-4-[methyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4461577.png)
3-methyl-4-[methyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide
Overview
Description
3-methyl-4-[methyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide is a chemical compound that belongs to the class of sulfonylurea drugs. This compound has been extensively studied for its potential use in treating various diseases such as diabetes, cancer, and inflammation.
Scientific Research Applications
Research on 3-methyl-4-[methyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide has shown its potential use in various scientific fields. In the field of diabetes, this compound has been found to improve glucose tolerance and insulin sensitivity in animal models. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has also shown that this compound can reduce inflammation and oxidative stress.
Mechanism of Action
The mechanism of action of 3-methyl-4-[methyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide is not fully understood. However, it is believed to work by inhibiting the ATP-sensitive potassium channels in cells, which leads to an increase in insulin secretion and a decrease in glucose production. It also inhibits the activity of the enzyme sulfonylurea receptor 1, which is involved in the regulation of insulin secretion.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-4-[methyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide has various biochemical and physiological effects. It has been found to increase insulin secretion, improve glucose tolerance, and reduce inflammation and oxidative stress. It has also been shown to inhibit cancer cell growth and induce apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 3-methyl-4-[methyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide in lab experiments include its potential use in treating various diseases, its ability to inhibit cancer cell growth, and its ability to reduce inflammation and oxidative stress. However, there are also limitations to using this compound in lab experiments. One limitation is its potential toxicity, which requires careful dosing and monitoring.
Future Directions
There are several future directions for research on 3-methyl-4-[methyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide. One potential direction is to further explore its potential use in treating diabetes and other metabolic disorders. Another direction is to investigate its potential use in cancer treatment, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
properties
IUPAC Name |
3-methyl-4-[methyl(methylsulfonyl)amino]-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-12-10-14(4-5-15(12)19(2)23(3,21)22)16(20)18-11-13-6-8-17-9-7-13/h4-10H,11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAMHOVZHXDEGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=CC=NC=C2)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(3-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4461498.png)
![N-(2,3-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea](/img/structure/B4461504.png)
![3-(3,4-dimethoxyphenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4461505.png)
![2-methyl-3-[methyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4461506.png)

![2-(2-methoxyphenyl)-8-(3-methylbutyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B4461525.png)
![2-(2-fluorophenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4461529.png)
![N-benzyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4461534.png)


![2-methyl-4-[4-(2-naphthylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4461561.png)
![3-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B4461562.png)
![3-methyl-5-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole](/img/structure/B4461566.png)
![N,3-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4461580.png)